molecular formula C10H10Cl2N2O2 B11055495 Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-

Cat. No.: B11055495
M. Wt: 261.10 g/mol
InChI Key: DIJIZQHVRWQDJF-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical products. This compound is characterized by the presence of both chloro and carbamoyloxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- typically involves the reaction of 2-chloroethanimidoyl chloride with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding amide and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl-containing compounds to form imines or other nitrogen-containing derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are used to facilitate hydrolysis.

    Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of a catalyst such as an acid or base.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or esters.

    Hydrolysis: Production of the corresponding amide and hydrochloric acid.

    Condensation Reactions: Formation of imines or other nitrogen-containing compounds.

Scientific Research Applications

Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the production of polymers and advanced materials with specific properties.

    Biological Studies: As a reagent in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbamoyloxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, making it useful in diverse chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but contains trifluoromethyl groups instead of chloro groups.

    Ethanimidoyl chloride, 2-chloro-N-hydroxy-: Contains a hydroxy group instead of the carbamoyloxy group.

Uniqueness

Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both chloro and carbamoyloxy groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(1,2-dichloroethylideneamino) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-7-2-4-8(5-3-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15)

InChI Key

DIJIZQHVRWQDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl

Origin of Product

United States

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